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Compound of Interest

Compound Name:
sodium;2,5-dichlorothiophene-3-

sulfinate

Cat. No.: B7724079

Get Quote

CAS 363179-59-3 is an organosulfur compound characterized by a thiophene ring substituted

with two chlorine atoms and a sulfinic acid sodium salt group[1]. The causality behind its unique

reactivity lies in the push-pull electronic dynamics of its structure.

The sulfinate anion is an ambident nucleophile capable of both S-alkylation and O-alkylation.

However, the two chlorine atoms at positions 2 and 5 exert a strong electron-withdrawing

inductive effect. This stabilizes the sulfinate anion, slightly lowering its Highest Occupied

Molecular Orbital (HOMO) energy compared to unsubstituted thiophene or phenyl sulfinates.

Consequently, it acts as a "softer" nucleophile, which highly favors selective S-alkylation when

reacted with soft electrophiles, preventing unwanted over-oxidation or side reactions during

complex syntheses[1].
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Property Specification

Chemical Name Sodium 2,5-dichlorothiophene-3-sulfinate

CAS Registry Number 363179-59-3

Molecular Formula C₄HCl₂NaO₂S₂

Molecular Weight 239.08 g/mol

Appearance White to off-white solid

Solubility Soluble in polar solvents (e.g., THF, DMF, H₂O)

Storage Temperature 2–8 °C (Inert atmosphere required)

Purity Standard ≥ 95%

(Data aggregated from commercial and analytical standards[1],)

Mechanistic Paradigms in Synthetic Applications
Transition-Metal-Free Oxidative β-C–H Sulfonylation
Tertiary cyclic amines are notoriously difficult to functionalize regioselectively. However, CAS

363179-59-3 serves as an ideal nucleophile in the dehydrogenative β-sulfonylation of these

amines. By utilizing N-iodosuccinimide (NIS) as an oxidant, an iminium ion intermediate is

generated from the amine. The precisely tuned nucleophilicity of the 2,5-dichlorothiophene-3-

sulfinate allows it to selectively attack this electrophilic center, installing an enaminyl sulfone

functionality without degrading the parent heterocycle[2].
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Fig 1: Mechanistic pathway of oxidative β-C–H sulfonylation using CAS 363179-59-3.
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Scaffold Diversification via Intramolecular Cycloaddition
In pharmaceutical research targeting antibacterial and antituberculosis agents, CAS 363179-

59-3 is utilized to synthesize novel thieno[2,3-b][1,4]dithiine-1,1-dioxide derivatives. The

sulfinate undergoes nucleophilic substitution with methyl 2-bromoacetate. The resulting β-

sulfonyl ester is then treated with a strong base (NaH) to form an enolate, which subsequently

undergoes a cycloaddition reaction with carbon disulfide (CS₂)[3].
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1. S-Alkylation
CAS 363179-59-3 + Methyl 2-bromoacetate

2. Intermediate
Methyl β-sulfonyl ester

3. Enolate Formation
Addition of NaH in dry THF

4. Cycloaddition
Addition of CS2 (Reflux)

5. Final Product
Thieno[2,3-b][1,4]dithiine-1,1-dioxide
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Fig 2: Synthetic workflow for thieno[2,3-b][1,4]dithiine-1,1-dioxide derivatives.
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Experimental Methodologies (Self-Validating
Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems,

incorporating strict in-process controls to mathematically and analytically verify reaction

progression.

Protocol A: Oxidative β-C–H Sulfonylation of 1-
Benzylpiperidine
Based on transition-metal-free dehydrogenative strategies[2].

Preparation: Flame-dry a reaction vial and purge with Nitrogen (N₂) to ensure an anhydrous

atmosphere.

Reagent Assembly: Dissolve 1-benzylpiperidine (35 mg, 0.20 mmol) and Sodium 2,5-

dichlorothiophene-3-sulfinate (96 mg, 0.40 mmol) in inhibitor-free Tetrahydrofuran (THF, 3

mL).

Oxidation Initiation: Add N-iodosuccinimide (180 mg, 0.80 mmol) to the solution in a single

portion. Stir at room temperature.

Self-Validation Checkpoint 1 (LCMS): After 2 hours, sample 10 µL of the mixture. Run via

LCMS (summed UV wavelength 210–350 nm). The reaction is validating correctly if the

mass corresponding to the enaminyl sulfone is dominant and the starting amine peak is

consumed[2].

Workup: Remove the solvent in vacuo. Suspend the crude residue in Dichloromethane

(DCM, 20 mL) and wash with saturated aqueous Na₂S₂O₃ to quench residual iodine species.

Extract, dry the organic layer over MgSO₄, and concentrate.

Self-Validation Checkpoint 2 (NMR): Perform ¹H NMR analysis of the crude material using

3,4,5-trichloropyridine (0.113 mmol) as an internal standard. Calculate the exact percentage

conversion before proceeding to silica gel chromatography[2].
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Protocol B: Synthesis of Methyl 2-((2,5-
dichlorothiophen-3-yl)sulfonyl) acetate
A critical intermediate for antituberculosis scaffold generation[3].

S-Alkylation: In a round-bottom flask, react CAS 363179-59-3 (1.0 eq) with methyl 2-

bromoacetate (1.1 eq) in Dimethylformamide (DMF) at room temperature for 5 hours.

Isolation: Pour the mixture into ice water to precipitate the methyl β-sulfonyl ester. Filter and

dry under a vacuum.

Self-Validation Checkpoint 1 (Mass Spectrometry): Analyze the isolated intermediate via MS.

The molecular ions must exhibit a 9:6:1 isotopic ratio. This mathematically validates the

retention of the two chlorine atoms on the thiophene ring, proving that no premature

dechlorination occurred[3].

Cycloaddition: Dissolve the validated intermediate in dry THF. Add Sodium Hydride (NaH)

and stir for 40–45 minutes at room temperature to form the enolate. Add Carbon Disulfide

(CS₂) and reflux at 45 °C for 22 hours to yield the final dithiine-1,1-dioxide derivative[3].

Storage, Handling, and Stability
Because the sulfinate group is susceptible to oxidation to the corresponding sulfonate if

exposed to atmospheric oxygen and moisture, strict handling parameters are required:

Atmosphere: Must be stored and handled under an inert atmosphere (Argon or Nitrogen).

Temperature: Maintain at 2–8 °C to preserve the integrity of the sulfinic acid sodium salt.

Safety Profile: The compound is classified as a skin irritant (H315) and causes serious eye

irritation (H319). Standard laboratory PPE (P280: protective gloves/eye protection) and

thorough washing post-handling (P264) are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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